molecular formula C16H12ClNO3 B12902242 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester CAS No. 61307-33-3

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester

Cat. No.: B12902242
CAS No.: 61307-33-3
M. Wt: 301.72 g/mol
InChI Key: GFDXVZURFBFDJM-UHFFFAOYSA-N
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Description

2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound features a benzofuran ring substituted with a 3-methyl group and a carbamate group attached to a 2-chlorophenyl moiety. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a multi-step process involving the formation of the benzofuran ring, followed by the introduction of the carbamate group. One common method involves the following steps:

Industrial Production Methods

Industrial production of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester, also known as 2-chlorophenyl (3-methylbenzofuran-2-yl)carbamate, is a synthetic organic compound belonging to the carbamate family. Its molecular formula is C₁₆H₁₂ClNO₃, with a molecular weight of 301.72 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Properties

The compound features a unique structure characterized by a benzofuran ring substituted with a 3-methyl group and a carbamate moiety attached to a 2-chlorophenyl group. This structural arrangement is believed to contribute significantly to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
  • Anticancer Properties : The compound has demonstrated potential anticancer effects through mechanisms that involve modulation of enzyme activity and interference with cellular signaling pathways that regulate growth and apoptosis.
  • Antiviral Effects : Preliminary studies suggest that it may also exhibit antiviral properties, although further research is required to establish its efficacy against specific viral pathogens.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It modulates enzyme activity and affects cellular signaling pathways critical for cell proliferation and survival. This specificity in targeting makes it a promising candidate for therapeutic applications.

Comparative Analysis with Related Compounds

A comparison of this compound with other structurally similar compounds highlights its unique biological profile:

Compound NameStructural FeaturesNotable Activities
CarbarylMethylcarbamate derivativeInsecticide
CarfentrazoneTriazolinone derivativeHerbicide
FenobucarbPhenolic carbamateInsecticide
CarbofuranBenzofuran derivativeInsecticide and nematicide
This compound Benzofuran structure with chlorinated phenyl group Antimicrobial, anticancer, antiviral

This table illustrates that while many carbamates serve primarily agricultural purposes, the distinct structure of this compound enhances its potential as a therapeutic agent.

Case Studies and Research Findings

  • Anticancer Research : A study investigating the effects of benzofuran derivatives on cancer cell lines found that compounds similar to carbamic acid exhibited significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to established antibiotics.
  • Pharmacological Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability in therapeutic applications.

Properties

CAS No.

61307-33-3

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

(2-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H12ClNO3/c1-10-11-6-2-4-8-13(11)20-15(10)18-16(19)21-14-9-5-3-7-12(14)17/h2-9H,1H3,(H,18,19)

InChI Key

GFDXVZURFBFDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

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